molecular formula C7H9NO3S B1493718 Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate CAS No. 20737-48-8

Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate

Cat. No.: B1493718
CAS No.: 20737-48-8
M. Wt: 187.22 g/mol
InChI Key: XYSFQGYOGXKLQW-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate: is a heterocyclic organic compound characterized by its thiazole ring structure, which includes a methyl group at the second position and a hydroxyl group at the fourth position. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of ethyl chloroformate with 2-methylthiazole-4-carboxylic acid under basic conditions.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced via a multi-step synthesis involving the cyclization of appropriate precursors followed by esterification.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophiles such as halides and amines can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-hydroxy-2-methylthiazole-5-carboxylic acid

  • Reduction: 4-hydroxy-2-methylthiazole-5-carboxamide

  • Substitution: Various substituted thiazoles depending on the nucleophile used

Scientific Research Applications

Chemistry: Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting bacterial infections. Industry: The compound is utilized in the production of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate exerts its effects depends on its specific application. In antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved are often specific to the type of microorganism being targeted.

Comparison with Similar Compounds

  • Ethyl 2-methylthiazole-4-carboxylate: Lacks the hydroxyl group at the fourth position.

  • Ethyl 4-hydroxythiazole-5-carboxylate: Lacks the methyl group at the second position.

  • Ethyl 4-hydroxy-2-methylthiazole-5-carboxamide: Similar structure but with an amide group instead of an ester.

Uniqueness: Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate is unique due to the presence of both the hydroxyl and methyl groups on the thiazole ring, which confer specific chemical reactivity and biological activity not found in the similar compounds listed above.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to industrial applications and scientific research. Its unique structure and reactivity make it a valuable compound in multiple domains.

Properties

IUPAC Name

ethyl 4-hydroxy-2-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-3-11-7(10)5-6(9)8-4(2)12-5/h9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSFQGYOGXKLQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401190107
Record name 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20737-48-8
Record name 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20737-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazolecarboxylic acid, 4-hydroxy-2-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401190107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-bromo-propanedioic acid diethyl ester (32.0 g, 133.2 mmol) and thioacetamide (10.0 g, 133.2 mmol) in toluene (130 ml) is refluxed for 4 h and then cooled. The insoluble material is filtered off and the filtrate is concentrated. The residue is suspended in diisopropyl ether and collected by filtration to give the 4-hydroxy-2-methyl-thiazole-5-carboxylic acid ethyl ester (7.2 g, 38.5 mmol, 29%).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of thioacetamide (17.2 g, 0.229 mol) in toluene (130 mL) was added diethyl bromomalonate (55.0 g, 0.230 mol) and the mixture heated at reflux for 3 h. The reaction mixture was cooled to RT, filtered through Celite, then concentrated in vacuo. The resultant solid was triturated with hexane to give the title compound as a yellow solid (11.0 g, 26%).
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
26%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-hydroxy-2-methylthiazole-5-carboxylate
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Reactant of Route 6
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